Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone-derived ester featuring a 4-fluorophenyl substituent and an ethyl acetate moiety. Pyrazolone derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL for refinement .
Properties
Molecular Formula |
C14H15FN2O3 |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H15FN2O3/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-10(15)5-7-11/h4-7,16H,3,8H2,1-2H3 |
InChI Key |
DNMSZFVKKYXHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketones or Acetylenic Ketones with Hydrazine Derivatives
One classical approach involves the reaction of β-diketones or acetylenic ketones with hydrazine or substituted hydrazines to form the pyrazole core. For example, hydrazine derivatives react with acetylenic ketones under reflux in ethanol or other suitable solvents to yield pyrazoles, sometimes as regioisomeric mixtures depending on substituents and conditions. The presence of electron-withdrawing groups like fluorophenyl enhances regioselectivity and reactivity.
1,3-Dipolar Cycloaddition Using Diazo Compounds
Another efficient method is the 1,3-dipolar cycloaddition of diazocarbonyl compounds (e.g., ethyl α-diazoacetate) with alkynes or enones bearing the fluorophenyl substituent. This approach yields pyrazole derivatives with high regioselectivity and good yields. Catalysts such as zinc triflate and bases like triethylamine are often used to facilitate the reaction under mild conditions.
Condensation of Hydrazine with Ethyl Acetoacetate Derivatives
Ethyl acetoacetate derivatives substituted with fluorophenyl groups can be condensed with hydrazine hydrate to form the target pyrazolone ring system. This reaction is typically carried out in ethanol under reflux for several hours. The presence of the ethyl acetate moiety is introduced either before or after pyrazole ring formation depending on the synthetic route.
Use of Catalysts and Solvents
Common solvents include ethanol, methanol, or glacial acetic acid. Catalysts such as piperidine, pyridine, or hydrochloric acid are used to promote cyclization and condensation reactions. Phase transfer catalysts like dodecyltrimethylammonium bromide (DTMAB) have been reported for glycosylation steps but may be adapted for other substitution reactions.
Continuous Flow Synthesis (Industrial Scale)
For industrial applications, continuous flow reactors are employed to improve efficiency, control reaction parameters precisely, and increase yields. This method is particularly useful for scaling up the synthesis of pyrazole derivatives like Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | β-Diketone or acetylenic ketone + hydrazine hydrate in ethanol | Formation of 5-methyl-3-oxo-pyrazoline | 60-85% |
| 2 | Introduction of 4-fluorophenyl group via substituted chalcone or aryl halide | Substituted pyrazole intermediate | 50-75% |
| 3 | Alkylation or esterification with ethyl bromoacetate or ethyl acetate derivatives | Formation of ethyl acetate side chain | 70-90% |
| 4 | Purification (recrystallization or chromatography) | Pure this compound | >95% purity |
Note: Yields and conditions vary depending on specific reagents and catalysts used.
Detailed Reaction Conditions and Mechanistic Insights
Cyclocondensation : The reaction of hydrazine hydrate with β-diketones proceeds via nucleophilic attack on the carbonyl carbon, followed by ring closure and dehydration to form the pyrazole ring. The methyl substituent at the 5-position arises from the β-diketone structure.
Regioselectivity : The presence of the 4-fluorophenyl group influences the regioselectivity of pyrazole formation, favoring substitution at the 2-position of the pyrazole ring due to electronic effects.
Catalysis : Acidic catalysts like hydrochloric acid or acetic acid facilitate cyclization by protonating carbonyl groups, increasing electrophilicity. Basic catalysts such as piperidine assist in enolate formation during condensation steps.
Purification : The final compound is often purified by recrystallization from ethanol or by chromatographic techniques to achieve high purity suitable for biological testing.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Catalyst(s) | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with hydrazine | β-Diketone or acetylenic ketone | Ethanol, Methanol | Hydrazine hydrate | 60-85 | Classical, widely used |
| 1,3-Dipolar cycloaddition | Ethyl α-diazoacetate + alkyne | Dichloromethane, Ether | Zinc triflate, Triethylamine | 80-90 | High regioselectivity, mild conditions |
| Condensation with ethyl acetoacetate derivatives | Ethyl acetoacetate + hydrazine hydrate | Ethanol | Acidic or basic catalysts | 70-90 | Introduces ethyl acetate moiety |
| Continuous flow synthesis | Same as above | Variable | Flow reactor conditions | Industrial scale | Enhanced control and scalability |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Analogs :
Methyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate ():
- Differs in ester group (methyl vs. ethyl) and lacks the 4-fluorophenyl substituent.
- Methyl esters generally exhibit higher water solubility but lower metabolic stability compared to ethyl esters.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Contains a fused thiazolo-pyrimidine ring system and dichlorophenyl substituents.
- The extended heterocyclic framework may enhance rigidity and binding affinity in biological targets.
Substituent Effects :
- Fluorophenyl vs. Methylphenyl/Dichlorophenyl :
Physicochemical Properties (Inferred)
Biological Activity
Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 280.30 g/mol
The presence of the pyrazole ring and the fluorophenyl group suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiazol-4-one/thiophene-bearing pyrazole derivatives, revealing that certain derivatives displayed potent activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.22 to 0.25 μg/mL for the most active derivative .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 10 | Staphylococcus epidermidis | 0.25 | 0.30 |
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds containing pyrazole moieties have shown promising results in inhibiting cancer cell lines, including breast and colon cancer cells. The activity is often linked to the presence of electron-withdrawing groups such as fluorine on the phenyl ring, which enhances the compound's interaction with cancer cell targets .
Table 2: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 13 | A431 | <0.5 |
| 22 | HT29 | <0.6 |
The proposed mechanism for the biological activity of pyrazole derivatives includes:
- Inhibition of Enzymatic Activity : Pyrazoles may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis in microbial pathogens.
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with a fluorophenyl substituent exhibited enhanced antimicrobial efficacy compared to their non-fluorinated counterparts. The study concluded that the introduction of electron-withdrawing groups significantly improved antibacterial activity .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of pyrazole derivatives against human cancer cell lines. The study identified that specific substitutions on the pyrazole ring could lead to increased cytotoxicity, particularly in breast cancer models . This highlights the importance of chemical modifications in enhancing therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
